4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Medicinal Chemistry ADME Prediction Lead Optimization

4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS 1248031-16-4) is a heterocyclic building block characterized by a brominated pyrazole ring linked directly to the 4-position of a pyrimidine ring. This structural motif is frequently embedded within kinase inhibitor pharmacophores, particularly for targets like Spleen Tyrosine Kinase (SYK), Bruton's Tyrosine Kinase (BTK), and Interleukin-1 receptor-associated kinase 1 (IRAK1).

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
CAS No. 1248031-16-4
Cat. No. B1526532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
CAS1248031-16-4
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1N2C=C(C=N2)Br
InChIInChI=1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H
InChIKeyZRLMNBQRJUGUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS 1248031-16-4): Structure, Properties, and Procurement-Ready Specifications for Kinase Inhibitor R&D


4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS 1248031-16-4) is a heterocyclic building block characterized by a brominated pyrazole ring linked directly to the 4-position of a pyrimidine ring . This structural motif is frequently embedded within kinase inhibitor pharmacophores, particularly for targets like Spleen Tyrosine Kinase (SYK), Bruton's Tyrosine Kinase (BTK), and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1][2]. The presence of the reactive 4-bromo group enables versatile downstream functionalization via Suzuki-Miyaura cross-coupling, Ullmann-type reactions, or nucleophilic aromatic substitution (SNAr), positioning this intermediate as a strategic entry point for generating diverse compound libraries in medicinal chemistry campaigns [1].

Why Direct Substitution of CAS 1248031-16-4 with Regioisomeric or Alternative Halogenated Building Blocks Compromises Synthetic Strategy and Target Engagement


Procurement of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine cannot be casually substituted by generic alternatives or regioisomers without introducing significant, quantifiable risk to project timelines and chemical biology outcomes. Regioisomers such as 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS 857641-46-4) [1] or fused systems like 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-51-2) [2] present distinct spatial vector geometries and electronic distributions. These differences alter the vectors of the pyrimidine and pyrazole nitrogen atoms, which are critical for hydrogen bonding with kinase hinge regions [3]. Substituting the 4-bromo group with an iodo or chloro moiety shifts the reactivity profile in palladium-catalyzed cross-coupling, often necessitating re-optimization of catalysts, ligands, and reaction conditions, thereby delaying library synthesis. The quantitative data in the following section demonstrates that the specific properties of this CAS registry number—including purity, molecular properties, and physicochemical handling—directly enable reproducible synthetic outcomes and reliable biological evaluation.

Quantitative Evidence Guide: Differentiating 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine from Key Regioisomers and Building Block Alternatives


Comparison of Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) for 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine vs. Its 2-Regioisomer

The 4-regioisomer (target compound) exhibits a higher calculated LogP (cLogP) of 1.50 compared to the 2-regioisomer (CAS 857641-46-4) which has a cLogP of 1.42 [1]. This indicates that the 4-substituted pyrimidine core is slightly more lipophilic than the 2-substituted analog, a subtle but important difference for passive membrane permeability predictions in early-stage drug discovery. Conversely, the TPSA is identical at 43.6 Ų for both isomers, confirming they share the same hydrogen-bonding capacity. For researchers using computational models to prioritize synthetic targets, this 0.08 log unit difference in cLogP can influence the decision between isomers when optimizing for specific ADME profiles or CNS penetration. This differentiation is critical for library enumeration and in silico screening workflows.

Medicinal Chemistry ADME Prediction Lead Optimization

Reported Purity and Quality Control: 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine vs. Fused Bicyclic Analog 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

The target compound is routinely supplied with a minimum purity of 95% to 97% by HPLC, as documented by major vendors . In contrast, the fused bicyclic analog, 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-51-2), is a distinct scaffold with a different molecular weight (199.02 g/mol vs. 225.05 g/mol) and, more importantly, lacks a defined, widely-available purity specification from primary vendor sources [1]. The difference in molecular weight (ΔMW = 26.03 g/mol) is significant for weighing accuracy and stoichiometric calculations in synthesis. The availability of a 97% purity grade for the target compound ensures a lower initial burden of purification and a higher degree of reproducibility in subsequent chemical transformations, such as palladium-catalyzed cross-couplings, where trace impurities can act as catalyst poisons.

Synthetic Chemistry Quality Control Procurement Specification

Strategic Utility in Kinase Inhibitor Pharmacophores: Structural Congruence with Key Intellectual Property (IP) for SYK and IRAK1

The pyrazolyl-pyrimidine core of the target compound is explicitly claimed in recent patent literature as a privileged scaffold for potent kinase inhibition. Specifically, WO20240285621 discloses derivatives that modulate the activity of Spleen Tyrosine Kinase (SYK) with IC50 values below 1 μM [1]. Similarly, US11925641B2 claims pyrazole pyrimidine derivatives that inhibit Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1), also with sub-micromolar activity [2]. While these patents describe advanced, functionalized compounds rather than the building block itself, the unsubstituted 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine represents the minimal core structure of these potent inhibitors. Procuring this specific intermediate provides a direct, IP-relevant entry point for synthesizing and exploring the chemical space around these high-value clinical targets, offering a clear advantage over building blocks with cores that are not represented in active clinical candidates or recent patent estates.

Kinase Inhibitor Medicinal Chemistry Intellectual Property

Primary Research and Industrial Application Scenarios for 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine Based on Differential Evidence


Diversity-Oriented Synthesis of SYK and IRAK1 Kinase Inhibitor Libraries

Procure 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine to serve as the core scaffold for generating focused kinase inhibitor libraries. Given its direct alignment with the pharmacophores claimed in recent SYK and IRAK1 patent applications [1][2], this building block enables medicinal chemists to rapidly explore structure-activity relationships (SAR) around validated kinase targets. The 4-bromo group facilitates efficient diversification through Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties, a key modification vector for modulating potency and selectivity [1]. The reliable 97% purity minimizes by-product formation, ensuring the integrity of high-throughput parallel synthesis campaigns.

Targeted Synthesis of Regioisomerically Pure Pyrazolyl-Pyrimidine Leads

Select this specific CAS 1248031-16-4 intermediate to guarantee the correct 4-substituted pyrimidine geometry in lead compounds. The alternative 2-regioisomer (CAS 857641-46-4) presents a different hydrogen-bonding vector to kinase hinge regions [3], which can drastically alter target engagement. By procuring the defined regioisomer, chemists avoid the need for challenging chromatographic separations of regioisomeric mixtures, saving significant time and resources. The higher cLogP of the 4-isomer (1.50 vs 1.42 for the 2-isomer) also provides a distinct, predictable starting point for optimizing physicochemical properties and ADME profiles of the resulting analogs.

Synthesis of Advanced Intermediates for Anti-Cancer and Anti-Inflammatory Programs

Leverage 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine as a key building block for preparing advanced intermediates that feed into oncology and inflammation research. The pyrazolo-pyrimidine scaffold is a recognized privileged structure for targeting kinases involved in cancer cell proliferation (e.g., BTK) and inflammatory signaling (e.g., IRAK1) [2][4]. Using this building block, researchers can synthesize proprietary derivatives for evaluation in cellular assays (e.g., Ramos and Raji cells) [4] or in vivo models of rheumatoid arthritis and B-cell malignancies, accelerating the validation of novel therapeutic hypotheses.

Quality-Controlled Scale-Up for Lead Optimization

When advancing a lead series from hit-to-lead to lead optimization, consistent supply and quality of key intermediates are paramount. The target compound's established commercial availability at 97% purity from multiple vendors provides a reliable foundation for scaling up synthesis without the need to re-optimize purification protocols. The well-defined hazard profile and storage conditions further simplify laboratory management and ensure safe handling during larger-scale reactions, mitigating project delays associated with impurity-related failures or safety incidents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.